molecular formula C50H38BrN4O2Pd+ B1143910 Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] CAS No. 1242081-29-3

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]

Cat. No. B1143910
M. Wt: 913.18632
InChI Key:
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Description

The study of palladium complexes has garnered attention for their potential applications in catalysis, including olefin polymerization and oxidative amination reactions. The synthesis of late transition metal complexes, particularly those involving palladium, has been explored for their versatile chemical properties and applications in organic synthesis (Hurtado et al., 2013).

Synthesis Analysis

Palladium complexes can be synthesized through various methods, including the reaction of palladium salts with ligands under specific conditions to form complexes with desired properties. For example, the oxidative addition of ligands to palladium centers forms complexes that are highly active in catalytic processes (Song et al., 2001).

Molecular Structure Analysis

The molecular structure of palladium complexes is pivotal in determining their reactivity and properties. X-ray diffraction analysis and spectroscopic methods are commonly used to characterize these complexes. The geometry around the palladium center and the nature of its ligands significantly influence the complex's stability and catalytic activity (Sharma et al., 2015).

Chemical Reactions and Properties

Palladium complexes are renowned for their catalytic prowess, especially in cross-coupling reactions, which are cornerstone methodologies in organic synthesis. Their ability to facilitate various chemical transformations, including C-C bond formation, is attributed to the versatile oxidation states and reactivity of the palladium center (Cho et al., 2004).

Physical Properties Analysis

The physical properties of palladium complexes, such as solubility, melting point, and luminescence, can be tailored by modifying the ligand environment around the palladium center. These properties are crucial for the application of palladium complexes in materials science and photophysical studies (Daran et al., 2019).

Chemical Properties Analysis

The chemical properties of palladium complexes, including reactivity, stability, and catalytic activity, are influenced by the ligands attached to the palladium center. The design of ligands to modulate these properties is a key area of research, aiming to develop more efficient and selective catalysts for organic synthesis and other chemical transformations (Rani et al., 2017).

Scientific Research Applications

Catalytic Activity and Synthesis

  • Catalysis and Ligand Behavior : Palladium complexes, including those with imidazoline derivatives, are known for their catalytic activities, particularly in cross-coupling reactions. For instance, palladium-catalyzed amination of aryl bromides with nitrogen-containing substrates has demonstrated high activity, suggesting the efficiency of palladium in facilitating the formation of C-N bonds (Grasa et al., 2001). This process is vital for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Synthesis of Complex Molecules : Complexes similar to "Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]" are synthesized for their potential use as catalysts in organic synthesis. The structural versatility of these complexes allows for the development of novel reactions and the synthesis of challenging molecules with high precision and efficiency (Hyodo et al., 2011).

Structural and Electronic Properties

  • Crystal Structure Analysis : Studies on similar palladium complexes with bisimidazole derivatives have explored their crystal structures, providing insights into their potential as inclusion hosts due to specific solvent interactions and supramolecular features (Felsmann et al., 2012). Understanding these structural properties is crucial for designing efficient catalysts and materials with desired chemical and physical attributes.

  • Metallophilic Interactions : The synthesis and structural characterization of cationic NCN palladium(II) pincer complexes reveal intriguing Pd···Pd metallophilic interactions, which are significant for understanding the electronic properties and reactivity of these complexes (Rani et al., 2017). Such interactions could influence the catalytic activity and selectivity of palladium-based catalysts.

properties

IUPAC Name

[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;palladium(2+);bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1/t43-,44-,45-,46-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAGTVGVDHDPDZ-MPWDBGIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(C(=N2)C3=[C-]C(=CC=C3)C4=N[C@H]([C@@H](N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H37BrN4O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]

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